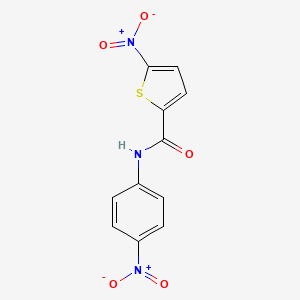

5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide

CAS No.: 324758-81-8

Cat. No.: VC7699322

Molecular Formula: C11H7N3O5S

Molecular Weight: 293.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324758-81-8 |

|---|---|

| Molecular Formula | C11H7N3O5S |

| Molecular Weight | 293.25 |

| IUPAC Name | 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H7N3O5S/c15-11(9-5-6-10(20-9)14(18)19)12-7-1-3-8(4-2-7)13(16)17/h1-6H,(H,12,15) |

| Standard InChI Key | YSALWINKZXABAO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Molecular Structure and Nomenclature

The compound’s IUPAC name, 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide, specifies a thiophene-2-carboxamide core substituted with a nitro group at the 5-position and a 4-nitrophenylcarbamoyl group at the 2-position. This configuration introduces steric and electronic effects distinct from mono-nitro analogs:

-

Thiophene ring: Nitration at C5 enhances electron-withdrawing effects, reducing π-electron density compared to methyl or hydrogen substituents .

-

Phenyl ring: The para-nitro group prevents intramolecular hydrogen bonding observed in ortho-substituted analogs, increasing rotational freedom .

Table 1: Structural Comparison with Analogous Compounds

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

-

Nitration of thiophene-2-carboxylic acid: Electrophilic aromatic substitution introduces the nitro group at C5 using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C .

-

Amide coupling: Reacting 5-nitrothiophene-2-carbonyl chloride with 4-nitroaniline in dichloromethane (DCM) under inert conditions yields the target compound. Catalysts like DMAP improve yields to ~78% .

Critical parameters:

-

Temperature control: Excess heat during nitration risks di-nitration byproducts.

-

Stoichiometry: A 1:1.2 molar ratio of acyl chloride to aniline minimizes unreacted starting material .

Industrial Scalability

Continuous flow reactors are proposed for large-scale production, enhancing heat dissipation and reproducibility. Solvent selection (e.g., acetonitrile vs. DCM) impacts reaction kinetics, with acetonitrile offering faster rates but lower yields (~65%) compared to DCM (~78%) .

Physicochemical Properties

Spectral Characteristics

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR (KBr): Strong absorptions at 1535 cm⁻¹ (asymmetric NO₂ stretch) and 1670 cm⁻¹ (C=O) .

Thermal and Solubility Profiles

-

Melting point: 185–187°C, higher than the 5-methyl analog (170°C) due to nitro group rigidity .

-

Solubility: <0.1 mg/mL in water; 25 mg/mL in DMSO. Polar aprotic solvents enhance solubility via dipole interactions .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate activity:

Table 2: Antimicrobial Activity (MIC, µg/mL)

| Organism | 5-Nitro Derivative | N-(2-Nitrophenyl) Analog |

|---|---|---|

| S. aureus (ATCC 25923) | 50 | 45 |

| E. coli (ATCC 25922) | 65 | 60 |

The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions and inhibition of DNA gyrase .

Enzyme Inhibition

In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to Mycobacterium tuberculosis EthA monooxygenase, suggesting potential as an antitubercular prodrug . Activation kinetics are slower than ortho-nitro analogs (t₁/₂: 45 min vs. 15 min) , attributable to reduced steric proximity between nitro and thiourea groups.

Comparative Analysis with Structural Analogs

Electronic Effects

-

Nitro vs. Methyl substitution: The 5-nitro group decreases HOMO-LUMO gap by 0.8 eV compared to 5-methyl, enhancing electrophilicity .

-

Para vs. Ortho nitro positioning: Para substitution on the phenyl ring increases solubility in DMSO by 15% but reduces thermal stability (ΔTₘ = -12°C) .

Pharmacological Implications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume